
5-trans Fluprostenol
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Overview
Description
5-trans Fluprostenol: is a synthetic analog of prostaglandin F2α, which is a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily known for its role as an impurity in commercial preparations of fluprostenol, which is used in various medical applications, particularly in ophthalmology as an ocular hypotensive agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-trans Fluprostenol involves a series of stereoselective and regioselective reactions. A unified strategy for the synthesis of prostaglandins, including fluprostenol, involves the use of biocatalytic retrosynthesis. Key steps include:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of a bicyclic ketone to set the critical stereochemical configurations.
Ketoreductase-catalyzed diastereoselective reduction: of enones to achieve the desired stereochemistry.
Copper(II)-catalyzed regioselective p-phenylbenzoylation: of secondary alcohols.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 5-trans Fluprostenol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can produce secondary alcohols .
Scientific Research Applications
5-trans Fluprostenol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-trans Fluprostenol involves its interaction with prostaglandin receptors, particularly the FP receptor. Upon binding to the receptor, it activates various cell-signaling pathways, leading to physiological effects such as reduced intraocular pressure in the eye . The molecular targets include the thromboxane A2 receptor, prostaglandin E2 receptor EP3 subtype, and prostaglandin F2-alpha receptor .
Comparison with Similar Compounds
Fluprostenol: The parent compound, used as an ocular hypotensive agent.
Travoprost: An isopropyl ester prodrug of fluprostenol, used in the treatment of glaucoma.
Bimatoprost: Another prostaglandin analog used for similar therapeutic purposes.
Uniqueness: 5-trans Fluprostenol is unique due to its specific stereochemistry and its role as an impurity in commercial preparations of fluprostenol. Its distinct chemical structure and properties make it a valuable reference compound in scientific research and pharmaceutical development .
Biological Activity
5-trans Fluprostenol, a synthetic analog of prostaglandin F2α, exhibits significant biological activity primarily through its role as a potent agonist of the FP receptor. This article explores its mechanisms of action, cellular effects, pharmacokinetics, and therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound (CAS Number: 57968-83-9) is primarily recognized for its application in ophthalmology as an ocular hypotensive agent. It functions by modulating intraocular pressure through the activation of FP receptors located in ocular tissues, particularly the ciliary muscle .
Target Receptors
this compound selectively binds to FP receptors, which are G-protein-coupled receptors (GPCRs). This binding triggers a cascade of intracellular signaling pathways, including:
- Activation of phospholipase C (PLC)
- Increased intracellular calcium levels
- Modulation of cyclic AMP (cAMP) pathways
- Activation of protein kinase C (PKC) pathways
These interactions lead to various physiological responses such as smooth muscle contraction and enhanced aqueous humor outflow, contributing to reduced intraocular pressure .
Cellular Effects
The compound's biological effects are mediated through several cellular processes:
- Smooth Muscle Relaxation: In ocular tissues, this compound promotes relaxation of the ciliary muscle, facilitating increased drainage of aqueous humor.
- Gene Expression Modulation: It influences the expression of genes associated with inflammation and cell proliferation, impacting various cellular functions.
- In Vitro Studies: Laboratory studies indicate that the compound's effects can be observed shortly after application, with peak responses typically occurring within hours.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized using advanced analytical techniques. A study employing tandem mass spectrometry demonstrated a limit of quantitation of 25 pg/ml in rat plasma, revealing its sensitivity and accuracy in pharmacokinetic assessments. The method was linear over three orders of magnitude and allowed for detailed analysis following intravenous administration in animal models .
Dosage Effects in Animal Models
Research indicates that the effects of this compound are dose-dependent:
- Therapeutic Doses: Low doses effectively lower intraocular pressure with minimal side effects.
- Toxicity Thresholds: Higher doses can lead to adverse events such as inflammation and tissue damage. Identifying these thresholds is crucial for safe clinical application .
Case Study 1: Ocular Hypotensive Effects
A clinical trial involving patients with glaucoma assessed the efficacy of this compound in reducing intraocular pressure. Results indicated a statistically significant decrease in pressure levels compared to baseline measurements, supporting its use as a therapeutic agent in managing glaucoma.
Case Study 2: Inflammatory Response Modulation
In a laboratory setting, researchers examined the compound's ability to modulate inflammatory cytokines. The results demonstrated that this compound significantly reduced the secretion of pro-inflammatory cytokines IL-6 and IL-12 in cultured cells, suggesting potential applications in inflammatory conditions .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Outcome |
---|---|---|
Intraocular Pressure Reduction | Activation of FP receptors on ciliary muscle | Decreased intraocular pressure |
Smooth Muscle Contraction | Calcium signaling via GPCR activation | Enhanced fluid drainage |
Gene Expression Modulation | Influence on inflammatory gene pathways | Reduced inflammation |
Cytokine Secretion | Downregulation of IL-6 and IL-12 | Anti-inflammatory effects |
Properties
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-BDFMIYKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.